molecular formula C9H9NO4 B1338855 5-Acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid CAS No. 88302-06-1

5-Acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No.: B1338855
CAS No.: 88302-06-1
M. Wt: 195.17 g/mol
InChI Key: HOSMSJUGKUGGDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C9H9NO4 and its molecular weight is 195.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • General Approach for Synthesis : Kumar et al. (2013) described a versatile synthesis method for highly functionalized 6-oxo-1,6-dihydropyridines, showcasing a route that could potentially include structures similar to 5-Acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, indicating its importance in synthetic chemistry Kumar et al., 2013.

  • Novel Compounds with Biological Activities : Wanare (2022) discussed the synthesis and evaluation of novel thiopyrimidine-glucuronide compounds showing promising biological activities. While the compound is not directly mentioned, the synthetic approach could be relevant for derivatives of this compound Wanare, 2022.

  • Synthesis of Pyrido and Thieno Derivatives : Bakhite et al. (2005) elaborated on the synthesis of novel pyrido and thieno derivatives from ethyl 4-aryl-3-cyano-6-methyl-2-thioxo-1,2-dihydropyridine-5-carbonylates, providing insights into complex synthetic routes that might include or relate to the target compound Bakhite et al., 2005.

Antiradical Activity

  • Synthesis and Antiradical Activity : Tirzite et al. (2002) synthesized novel 5-acetyl-2-alkylthio-4-aryl-6-methyl-1,4-dihydropyridine-3-carboxylic acid nitriles, demonstrating significant antiradical activity among synthesized compounds. This suggests the potential for the target compound or its derivatives in antioxidant applications Tirzite et al., 2002.

Advanced Synthesis Techniques

  • Palladium-Catalyzed Oxidative Cyclization-Alkoxycarbonylation : Bacchi et al. (2005) reported on the synthesis of heterocyclic derivatives via palladium-catalyzed oxidative cyclization-alkoxycarbonylation, a method that could be adaptable to synthesize derivatives of this compound, showcasing the compound's relevance in developing novel synthetic methodologies Bacchi et al., 2005.

Future Directions

There is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector . The pharmaceutical or drug industries need a simplistic synthesis approach that can afford a wide range of azo dye derivatives . The incorporation of the heterocyclic moiety into the azo dye scaffold has improved the bioactive properties of the target derivatives . Thus, continuous efforts are being made in the search for more potent, new, and safe synthetic methodologies for azo dye derivatives .

Properties

IUPAC Name

5-acetyl-6-methyl-2-oxo-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-4-6(5(2)11)3-7(9(13)14)8(12)10-4/h3H,1-2H3,(H,10,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOSMSJUGKUGGDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=O)N1)C(=O)O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60530550
Record name 5-Acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60530550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88302-06-1
Record name 5-Acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60530550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture containing 34 g of 5-acetyl-1,2-dihydro-6-methyl-2-oxonicotinamide, 50 ml of concentrated sulfuric acid and 100 ml of water was heated on a steam bath with stirring for 6 hours. The hot reaction solution was filtered and to the filtrate was added 50 ml of water. The resulting mixture was allowed to stand at room temperature overnight whereupon the product crystallized out. The separated product was collected, washed with water, dried in a vacuum oven at 90°-95° C. to yield 16.8 g of 5-acetyl-1,2-dihydro-6-methyl-2-oxonicotinic acid, m.p. 238°-241° C. This acid was recrystallized from methanol and dried to yield 14.7 g of 5-acetyl-1,2-dihydro-6-methyl-2-oxonicotinic acid, m.p. 241°-243° C.
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.